molecular formula C14H12N2O B13784428 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]-

Katalognummer: B13784428
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: QLPHWNYOTXEICS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is a complex organic compound with significant relevance in various scientific fields. This compound features a pyridine ring substituted with a hydroxymethyl group and an ethynyl linkage to another methyl-substituted pyridine ring. Its unique structure makes it a valuable subject of study in organic chemistry and related disciplines .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where a terminal alkyne (such as 6-methyl-2-pyridinylacetylene) is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Wirkmechanismus

The mechanism of action of 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- is unique due to its dual pyridine rings connected by an ethynyl linkage, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C14H12N2O

Molekulargewicht

224.26 g/mol

IUPAC-Name

[5-[2-(6-methylpyridin-2-yl)ethynyl]pyridin-3-yl]methanol

InChI

InChI=1S/C14H12N2O/c1-11-3-2-4-14(16-11)6-5-12-7-13(10-17)9-15-8-12/h2-4,7-9,17H,10H2,1H3

InChI-Schlüssel

QLPHWNYOTXEICS-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=CC=C1)C#CC2=CN=CC(=C2)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.